Omeprazole-d3
Description
Significance of Isotopic Labeling in Contemporary Drug Research and Development
Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their corresponding isotopes. This process is invaluable in pharmaceutical research as it allows scientists to trace the journey of a drug through a biological system without significantly altering its chemical properties. musechem.com By incorporating stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can meticulously study the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. musechem.commetsol.com
Principles of Deuterium Isotope Effects in Chemical and Biological Systems Relevant to Research
The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. portico.orginformaticsjournals.co.in Consequently, more energy is required to break a C-D bond, which can significantly slow down chemical reactions where the cleavage of this bond is the rate-determining step. portico.org
In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP450) family of enzymes, involve the breaking of C-H bonds. nih.gov By selectively replacing hydrogen atoms at metabolic "hot spots" with deuterium, medicinal chemists can slow down the rate of drug metabolism. portico.orgresearchgate.net This "deuteration" can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable pharmacokinetic profile. wikipedia.orgresearchgate.net The strategic use of the deuterium isotope effect has become an important tool in drug design and development, aiming to enhance the therapeutic properties of drug candidates. wikipedia.orgportico.org
Role of Deuterated Internal Standards in Enhancing Analytical Precision and Accuracy in Research Methodologies
In analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), achieving high precision and accuracy is paramount. clearsynth.com Deuterated compounds play a critical role as internal standards (IS) in these analytical methods. clearsynth.comscioninstruments.com An internal standard is a compound of known concentration that is added to a sample to aid in the quantification of the analyte of interest. clearsynth.com
Deuterated internal standards are considered the "gold standard" for mass spectrometry-based quantification. scioninstruments.com Because they are chemically almost identical to the analyte, they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. cerilliant.comtexilajournal.com However, due to the mass difference between hydrogen and deuterium, the deuterated standard can be distinguished from the analyte by the mass spectrometer. scioninstruments.com This allows the internal standard to compensate for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the quantitative analysis. clearsynth.comcerilliant.comtexilajournal.com
Overview of Omeprazole-d3 as a Key Deuterated Analog in Pharmaceutical Research
Omeprazole (B731) is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. medchemexpress.comdrugbank.com this compound is a deuterated analog of omeprazole, where three hydrogen atoms in the methoxy (B1213986) group on the benzimidazole (B57391) ring have been replaced with deuterium atoms. caymanchem.combiomol.comsynzeal.com This specific isotopic labeling makes this compound an invaluable tool in pharmaceutical research.
Primarily, this compound serves as an internal standard for the accurate quantification of omeprazole in various biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combiomol.comglpbio.cnbioscience.co.uksapphirebioscience.com Its use ensures reliable and reproducible measurements in pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving the analysis of omeprazole. clearsynth.comtexilajournal.com The availability of a well-characterized deuterated standard like this compound is essential for generating high-quality data in the development and clinical use of omeprazole and related compounds. synzeal.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-CRSPMMAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Characterization of Omeprazole D3
Strategies for the Isotopic Synthesis of Omeprazole-d3
The synthesis of deuterated compounds like this compound is centered on the strategic introduction of deuterium (B1214612) atoms into a specific, stable position within the molecule. For this compound, the most common isotopologue features deuteration on the methoxy (B1213986) group attached to the benzimidazole (B57391) ring, resulting in 6-(trideuteriomethoxy)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (CAS No. 922731-01-9). clearsynth.comlgcstandards.com
The synthetic approach generally mirrors the established methods for synthesizing non-labeled omeprazole (B731), with the key modification being the use of a deuterated reagent at a specific step. researchgate.netgoogle.com The synthesis can be described as a multi-step process:
Preparation of the Deuterated Benzimidazole Intermediate : The synthesis begins with the preparation of the key intermediate, 5-(trideuteriomethoxy)-1H-benzimidazole-2-thiol. This is typically achieved by introducing the trideuteriomethoxy (-OCD₃) group onto a precursor molecule. This step involves using a deuterated methylating agent, such as deuterated methanol (B129727) (CD₃OD) or deuterated methyl iodide (CD₃I), in a reaction with the corresponding hydroxylated benzimidazole precursor.
Coupling Reaction : The deuterated benzimidazole thiol intermediate is then coupled with a substituted pyridine (B92270) derivative, typically 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine. mdpi.com This nucleophilic substitution reaction forms the thioether linkage, creating the core structure of the omeprazole molecule, which in this case is the deuterated omeprazole sulfide (B99878) (Ufiprazole-d3). caymanchem.comtlcstandards.com
Oxidation : The final step is the controlled oxidation of the sulfide group in the deuterated thioether intermediate to a sulfoxide (B87167). This is a critical step that must be performed under carefully controlled conditions to prevent over-oxidation to the sulfone byproduct (Omeprazole Impurity D). pharmaffiliates.com Reagents such as meta-chloroperbenzoic acid (m-CPBA) are commonly used for this transformation. asm.org
This strategic synthesis ensures the stable incorporation of deuterium at a site that is not prone to back-exchange under typical physiological or analytical conditions, which is essential for its use as an internal standard. medchemexpress.commedchemexpress.com While other deuterated forms of omeprazole exist, such as those with deuterium on the benzimidazole ring, the trideuteriomethoxy variant is widely utilized in research applications. caymanchem.combiomol.com
Spectroscopic and Chromatographic Techniques for Structural Elucidation of Deuteration Sites
Confirming the precise location and extent of deuterium incorporation is paramount. A combination of advanced spectroscopic and chromatographic methods is employed for the comprehensive structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuteration Confirmation
NMR spectroscopy is an indispensable tool for unambiguously confirming the site of deuteration. whiterose.ac.uk By comparing the NMR spectra of this compound with its non-labeled counterpart, specific structural assignments can be made.
¹H NMR (Proton NMR) : In the ¹H NMR spectrum of standard omeprazole, the protons of the methoxy group on the benzimidazole ring typically appear as a distinct singlet. For this compound (6-methoxy-d3), this signal is expected to be absent or significantly diminished (to the level of any remaining isotopic d0 impurity), providing direct evidence of successful deuteration at this position. esschemco.comnih.gov The rest of the proton signals corresponding to the aromatic rings and other methyl groups should remain, conforming to the expected structure. esschemco.com
¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum provides complementary information. The carbon atom of the trideuteriomethoxy group (-OCD₃) will exhibit a different signal pattern compared to a standard methoxy group (-OCH₃). Due to the coupling between carbon-13 and deuterium (a spin-1 nucleus), the signal for the -OCD₃ carbon appears as a multiplet, and its chemical shift may be slightly altered due to the isotopic effect.
²H NMR (Deuterium NMR) : This technique directly detects the deuterium nuclei. A ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the methoxy group, definitively confirming the presence and chemical environment of the incorporated deuterium atoms.
High-Resolution Mass Spectrometry for Isotopic Purity and Enrichment Assessment
High-Resolution Mass Spectrometry (HRMS) is critical for verifying the molecular formula and assessing the isotopic enrichment of this compound. It is often coupled with liquid chromatography (LC-MS) for analysis. springermedizin.denih.gov
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the differentiation between the deuterated and non-deuterated compounds. The incorporation of three deuterium atoms in place of three hydrogen atoms results in a nominal mass increase of three Daltons. lgcstandards.comnih.gov Quantitation is often performed using selected reaction monitoring (SRM) in tandem mass spectrometry (MS/MS), where specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. mdpi.com For Omeprazole and this compound, a common transition is from the protonated molecule ([M+H]⁺) to the fragment ion at m/z 198. mdpi.com
Isotopic purity and enrichment are determined by analyzing the mass distribution of the sample. A high-purity this compound standard will show a dominant peak for the d3 species, with very low relative abundances for the d0, d1, and d2 forms. caymanchem.com Certificates of analysis for research-grade this compound often specify an isotopic purity of over 99% for deuterated forms. caymanchem.comesschemco.com
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₆D₃N₃O₃S | lgcstandards.comcaymanchem.com |
| Molecular Weight | ~348.4 g/mol | lgcstandards.comcaymanchem.comnih.gov |
| Accurate Mass [M] | 348.1335 Da | lgcstandards.com |
| Observed Ion (ESI+) | [M+H]⁺ at m/z 349.142 or 349.15 | esschemco.comnih.gov |
| Common MS/MS Transition | m/z 349 → 198 | mdpi.com |
| Typical Isotopic Purity | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | caymanchem.combiomol.com |
Purity Profile Determination of Research-Grade this compound
The chemical purity of this compound is as critical as its isotopic purity, as impurities can interfere with analytical assays. The purity profile is determined by identifying and quantifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the chemical purity of omeprazole and its deuterated analogues. lgcstandards.comesschemco.com The method must be able to separate the main compound from all potential impurities. The European Pharmacopoeia lists several known impurities for omeprazole, which are also relevant for the synthesis of this compound due to the similarity of the synthetic pathways. pharmaffiliates.comchromatographyonline.com
These impurities can arise from starting materials, byproducts of the synthesis, or degradation. Key potential impurities include:
Omeprazole Sulfide (Impurity C) : The thioether precursor that was not fully oxidized. tlcstandards.compharmaffiliates.com
Omeprazole Sulfone (Impurity D) : The over-oxidized product. pharmaffiliates.com
Omeprazole N-Oxide (Impurity E) : An oxidation product related to the pyridine ring. pharmaffiliates.com
Other process-related impurities arising from starting materials or side reactions. pharmaffiliates.comchromatographyonline.com
A certificate of analysis for a research-grade batch of this compound (CAS 922731-01-9) reported a chemical purity of 98.1% by HPLC, with multiple minor impurity peaks being quantified. esschemco.com The development of robust, stability-indicating analytical methods is crucial to ensure that all potential impurities and degradants are effectively separated and quantified. chromatographyonline.com
Table 2: Common Process-Related Impurities of Omeprazole
| Impurity Name | Alternative Name | Structure Description | Reference |
|---|---|---|---|
| Omeprazole Impurity A | 5-Methoxy-1H-benzimidazole-2-thiol | Benzimidazole starting material | pharmaffiliates.com |
| Omeprazole Impurity B | Des-methoxy-4-methoxy Omeprazole | Structurally related sulfoxide | pharmaffiliates.com |
| Omeprazole Impurity C | Ufiprazole / Omeprazole Sulfide | Sulfide precursor to Omeprazole | tlcstandards.compharmaffiliates.com |
| Omeprazole Impurity D | Omeprazole Sulfone | Over-oxidation product of Omeprazole | pharmaffiliates.com |
| Omeprazole Impurity E | Omeprazole Pyridine N-oxide | N-oxide derivative on the pyridine ring | pharmaffiliates.com |
Advanced Analytical Methodologies Utilizing Omeprazole D3
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis
The development of robust LC-MS/MS methods is fundamental for the precise quantification of analytes. These methods are indispensable in pharmacokinetic and bioequivalence studies, where accurate measurement of drug concentrations is paramount. The use of a stable isotope-labeled internal standard like Omeprazole-d3 is highly recommended in regulatory guidelines for bioanalytical method validation to ensure the highest quality data. researchgate.netnih.gov
Optimization of Chromatographic Parameters for this compound and Analytes of Interest
Effective separation of this compound and the analyte of interest, omeprazole (B731), from endogenous plasma components is crucial for accurate quantification. researchgate.netijpsr.com This is achieved through the meticulous optimization of chromatographic conditions.
Several studies have utilized reversed-phase C18 columns for this purpose. nih.govspringermedizin.denih.gov For instance, one method employed a Zorbax Extend C-18 rapid resolution column (4.6 × 50 mm, 3.5 μm) under isocratic conditions. nih.gov The mobile phase in this method consisted of 1 mM ammonium (B1175870) acetate (B1210297) (pH 8.5) and acetonitrile (B52724) (45%), with a flow rate of 0.8 mL/min, resulting in a rapid run time of 1.2 minutes. nih.gov
Another approach utilized a Phenomenex® Kinetex XB–C18 column (2.1 × 50 mm, 2.6 μm) with a gradient elution. nih.gov The mobile phase comprised water and acetonitrile, both containing 0.1% formic acid. nih.gov The gradient was optimized for a 3.2-minute quantification run. nih.gov
The choice of mobile phase components and their pH is critical. Formic acid is often added to the mobile phase to improve the ionization efficiency of the analytes in the mass spectrometer. nih.gov The use of ammonium acetate or ammonium formate (B1220265) buffers helps to control the pH and improve peak shape. nih.govtandfonline.com
Table 1: Examples of Optimized Chromatographic Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax Extend C-18 (4.6 x 50 mm, 3.5 µm) nih.gov | Phenomenex® Kinetex XB–C18 (2.1 x 50 mm, 2.6 µm) nih.gov | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) tandfonline.com |
| Mobile Phase A | 1 mM Ammonium Acetate, pH 8.5 (55%) nih.gov | Water with 0.1% Formic Acid nih.gov | 0.2% Formic Acid in Acetonitrile tandfonline.com |
| Mobile Phase B | Acetonitrile (45%) nih.gov | Acetonitrile with 0.1% Formic Acid nih.gov | 0.1% Ammonium Hydroxide and 10 mmol/L Ammonium Formate in Deionized Water tandfonline.com |
| Flow Rate | 0.8 mL/min nih.gov | 0.4 mL/min nih.gov | 0.4 mL/min tandfonline.com |
| Run Time | 1.2 minutes nih.gov | 3.2 minutes nih.gov | 4.5 minutes tandfonline.com |
Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring, High-Resolution Accurate Mass)
Mass spectrometry offers high selectivity and sensitivity for the detection of this compound and omeprazole.
Multiple Reaction Monitoring (MRM): This is a common technique used in quantitative LC-MS/MS. It involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and a specific product ion for both the analyte and the internal standard. This highly specific detection method minimizes interference from other compounds in the matrix. nih.govresearchgate.net
For omeprazole, the protonated molecule [M+H]+ has a mass-to-charge ratio (m/z) of 346.1. nih.gov A common product ion used for quantification is m/z 198.1. nih.govtandfonline.comshimadzu.com For this compound, the precursor ion is at m/z 349.2, and it fragments to the same product ion at m/z 198.1, confirming the structural similarity and justifying its use as an internal standard. tandfonline.commdpi.com
High-Resolution Accurate Mass (HRAM) Spectrometry: Instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide HRAM data, which allows for the determination of the elemental composition of ions. nih.govresearchgate.netmdpi.com This is particularly useful for metabolite identification and can also be used for quantification, offering very high specificity. nih.govnih.gov
Table 2: Mass Spectrometric Parameters for Omeprazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Omeprazole | 346.1 | 198.1 | Positive ESI | nih.govtandfonline.com |
| This compound | 349.2 | 198.1 | Positive ESI | tandfonline.com |
| Omeprazole | 346.3 | 198.1 | Positive ESI | tandfonline.com |
| This compound | 349.3 | 198.3 | Positive ESI | researchgate.net |
| Omeprazole | 346.0 | 198.0 | Positive | nih.gov |
Application of this compound as a Stable Isotope Internal Standard in Bioanalytical Quantification
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis. nih.govcaymanchem.com this compound has the same chemical and physical properties as omeprazole, meaning it behaves identically during sample preparation (e.g., extraction) and chromatographic separation. springermedizin.denih.gov
The key advantage is that any loss of analyte during sample processing or variations in ionization efficiency in the mass spectrometer will be mirrored by the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be corrected for, leading to highly accurate and precise quantification. nih.govtandfonline.com Several studies have successfully employed this compound as an internal standard for the quantification of omeprazole in human plasma. springermedizin.denih.govtandfonline.com
Rigorous Method Validation Parameters for Research Application
For a bioanalytical method to be considered reliable for research applications, it must undergo rigorous validation according to established guidelines. researchgate.netijpsr.complos.org
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. researchgate.netijpsr.com This is typically assessed by analyzing multiple blank samples from different sources to ensure no interfering peaks are present at the retention time of the analyte and internal standard. researchgate.netijpsr.complos.org
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the analyte. The range of the calibration curve defines the concentrations over which the method is considered linear and accurate.
For example, a validated LC-MS/MS method for omeprazole in human plasma demonstrated linearity over a concentration range of 1.5 to 2000 ng/mL. nih.gov Another method showed a linear range of 1 to 500 ng/mL. springermedizin.de A wider range of 25 to 1500 ng/mL has also been reported. researchgate.net The acceptance criterion for the correlation coefficient (r²) of the calibration curve is typically ≥ 0.99. researchgate.net
Table 3: Validated Linearity Ranges for Omeprazole Quantification
| Linearity Range (ng/mL) | Matrix | Internal Standard | Reference |
| 1.5 - 2000 | Human Plasma | This compound | nih.gov |
| 1 - 500 | Human Plasma | This compound | springermedizin.de |
| 25 - 1500 | Human Plasma | Not specified | researchgate.net |
| 10.0 - 3000.0 | Human Plasma | d3-omeprazole | mdpi.com |
Determination of Accuracy and Precision in Research Matrices
The use of this compound as an internal standard is fundamental to achieving high accuracy and precision in the quantification of omeprazole in various research matrices, most notably human plasma. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely adopted for their sensitivity and specificity, this compound helps to correct for variability introduced during sample preparation and instrumental analysis. wjpps.comshimadzu.com.sg
Research has demonstrated that methods employing this compound exhibit excellent accuracy and precision. For instance, a validated LC-MS/MS method for the quantification of esomeprazole (B1671258) in human plasma using this compound as the internal standard reported intra- and inter-day accuracy ranging from 97.9% to 100.7% and 98.0% to 99.3%, respectively. wjpps.com The precision for the same method was also high, with intra- and inter-day variations between 1.6% to 2.3% and 2.0% to 2.2%. wjpps.com Another study quantifying multiple acid-suppressing drugs, including omeprazole, with D3-omeprazole as an internal standard, showed accuracy ranging from 0.0% to 14.7% and precision from 1.1% to 14.6%, well within the acceptable criteria for bioanalytical methods. tandfonline.com Similarly, a method for roxadustat (B1679584) co-administered with omeprazole, using this compound for the latter's quantification, reported inter-run accuracy between -4.6% and 10.0% and inter-run precision between 0.7% and 4.2%. nih.gov
These findings underscore the reliability of this compound in compensating for potential analytical errors, thereby ensuring the data generated is robust and reproducible.
Table 1: Accuracy and Precision Data for Omeprazole Quantification using this compound Internal Standard
| Analyte | Matrix | Internal Standard | Method | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| Esomeprazole | Human Plasma | This compound | LC-MS/MS | 97.9 to 100.7 | 98.0 to 99.3 | 1.6 to 2.3 | 2.0 to 2.2 | wjpps.com |
| Omeprazole | Human Plasma | D3-omeprazole | UPLC-MS/MS | - | - | 1.1 to 14.6 | 0.0 to 14.7 | tandfonline.com |
| Omeprazole | Human Li-heparin Plasma | This compound | LC-MS/MS | - | -4.6 to 10.0 | - | 0.7 to 4.2 | nih.gov |
RSD: Relative Standard Deviation
Quantification of Extraction Recovery Efficiencies
Extraction recovery is a critical parameter in bioanalytical method validation, indicating the efficiency of the analyte's extraction from the biological matrix. This compound is used to assess and normalize the recovery of omeprazole during sample preparation.
A study utilizing a protein precipitation method for plasma samples reported extraction recoveries for six acid-suppressing drugs, including omeprazole with D3-omeprazole as the internal standard, to be in the range of 88.1% to 96.7%. tandfonline.com Another study employing a liquid-liquid extraction technique to extract esomeprazole and its internal standard, this compound, from human plasma also reported high recovery. researchgate.net The consistency of high recovery values across different extraction techniques highlights the effectiveness of these methods and the utility of this compound in their validation.
Table 2: Extraction Recovery of Omeprazole using this compound Internal Standard
| Analyte | Matrix | Internal Standard | Extraction Method | Extraction Recovery (%) | Reference |
| Omeprazole and other PPIs | Plasma | D3-omeprazole | Protein Precipitation | 88.1 to 96.7 | tandfonline.com |
| Esomeprazole | Human Plasma | This compound | Liquid-Liquid Extraction | High (not specified) | researchgate.net |
Investigation of Matrix Effects and Ion Suppression/Enhancement
Matrix effects, which include ion suppression or enhancement, are a significant challenge in ESI-MS based bioanalysis, potentially compromising the accuracy and reproducibility of the method. bioanalysis-zone.com These effects arise from co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte. bioanalysis-zone.com The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to mitigate matrix effects, as it is expected to experience similar ionization effects as the analyte. nih.gov
In a study for the simultaneous determination of multiple acid-suppressing drugs, the use of D3-omeprazole as an internal standard for proton pump inhibitors resulted in no significant matrix effects being observed. tandfonline.com This indicates that this compound effectively compensated for any potential ion suppression or enhancement from the plasma matrix. tandfonline.com The primary value of an internal standard is its ability to counteract the negative impact of matrix effects on data accuracy. nih.gov
Integration of this compound in Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While LC-MS/MS is the predominant technique for the analysis of omeprazole and related compounds due to their polarity and thermal lability, this compound is also intended for use as an internal standard in GC-MS applications. caymanchem.com Predicted GC-MS spectra for non-derivatized omeprazole are available, which can serve as a guide for method development. hmdb.ca However, the practical application of GC-MS for omeprazole analysis is less common in published research compared to LC-MS. For some metabolites, derivatization, such as with trimethylsilyl (B98337) (TMS), may be necessary to improve volatility for GC-MS analysis, as indicated by predicted spectra for compounds like 5'-O-Desmethyl omeprazole. hmdb.ca The use of this compound in such methods would follow the same principle of correcting for variability during analysis.
Sample Preparation Strategies for Diverse Biological and In Vitro Research Matrices
The choice of sample preparation strategy is crucial for obtaining reliable results and is dependent on the nature of the biological matrix. For the analysis of omeprazole and its metabolites using this compound as an internal standard, several strategies have been employed.
Protein Precipitation: This is a simple and rapid method commonly used for plasma samples. wjpps.comtandfonline.com It involves adding a solvent like acetonitrile to the plasma to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte and internal standard. tandfonline.com For example, a method involved adding 200 µL of a combined internal standard solution (including D3-omeprazole in acetonitrile) to 50 µL of plasma, followed by vortexing and centrifugation. tandfonline.com
Liquid-Liquid Extraction (LLE): This technique is used to separate the analyte from the matrix based on its partitioning between two immiscible liquid phases. nih.gov It can offer cleaner extracts compared to protein precipitation. nih.gov For instance, omeprazole and this compound were extracted from 100 µl of human Li-heparin plasma using LLE. nih.gov
Solid-Phase Extraction (SPE): This is another common technique that provides clean extracts and can be used to concentrate the analyte. researchgate.net While effective, it can be more expensive and time-consuming than protein precipitation or LLE. researchgate.net
In a study investigating omeprazole metabolites in mouse brain and plasma, a simple protein precipitation method was used for quantification, while a more extensive liquid chromatography method was employed for metabolite identification. nih.gov This highlights that the sample preparation strategy can be tailored to the specific research question.
Application of Omeprazole D3 in Mechanistic Drug Metabolism Research
In Vitro Metabolic Stability Studies with Omeprazole-d3
In vitro metabolic stability assays are fundamental in early drug discovery for predicting the in vivo metabolic clearance of a new chemical entity. if-pan.krakow.plnih.gov In these assays, this compound is primarily employed as an internal standard for the accurate quantification of omeprazole's depletion over time when incubated with various enzymatic systems. caymanchem.commdpi-res.com
Utilizing Liver Microsomal and Hepatocyte Incubation Systems
Liver microsomes and hepatocytes are the two most common in vitro systems used to study drug metabolism. nih.gov Microsomes are subcellular fractions containing the majority of the drug-metabolizing cytochrome P450 (CYP) enzymes, making them ideal for investigating Phase I metabolism. evotec.com Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes and provide a more comprehensive picture of metabolic fate. nih.gov
In a typical microsomal stability assay, a test compound like omeprazole (B731) is incubated with liver microsomes in the presence of necessary co-factors such as NADPH. evotec.com Samples are taken at various time points, and the reaction is quenched. By adding a known concentration of this compound as an internal standard just before analysis by liquid chromatography-mass spectrometry (LC-MS), any variability in sample processing or instrument response can be normalized. google.com This ensures the accurate determination of the rate of disappearance of the parent compound. evotec.com Studies using these systems have consistently shown that omeprazole is extensively metabolized in both human and rat liver microsomes. researchgate.net
Similarly, in hepatocyte cultures, whether traditional 2D monolayers or more advanced 3D spheroid systems, this compound is used to quantify the parent drug and its metabolites. nih.gov These systems have been used to compare metabolic rates across different cell models, with findings indicating that primary human hepatocytes, particularly in 3D cultures, show higher metabolic activity for omeprazole compared to cell lines like HepG2. nih.gov
Enzyme Kinetic Characterization using Deuterated Substrates
The use of a deuterated internal standard like this compound is crucial for accurately determining enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). if-pan.krakow.pl These parameters define the affinity of an enzyme for a substrate and its maximum metabolic capacity, respectively. if-pan.krakow.pl
Research into omeprazole's metabolism has revealed complex, stereoselective enzyme kinetics. nih.gov The two enantiomers, (R)- and (S)-omeprazole, are metabolized at different rates by different CYP isoforms. nih.govacs.org To study these kinetics, incubations are performed with varying concentrations of the omeprazole enantiomers. This compound serves as the ideal internal standard to precisely quantify the formation of metabolites, allowing for the calculation of Kₘ and Vₘₐₓ values for each specific metabolic pathway. The enantiomers have been shown to competitively inhibit each other's metabolism in both human liver microsomes and recombinant CYP enzymes. nih.gov The use of a stable isotope-labeled internal standard ensures that the kinetic parameters derived from these complex interaction studies are robust and reliable.
Interactive Table: Enzyme Kinetic Parameters for Omeprazole Enantiomers
| Enzyme | Enantiomer | Parameter | Value |
| CYP2C19 | R-Omeprazole | Kₘ (μM) | 4.4 |
| Vₘₐₓ (pmol/min/pmol CYP) | 12.3 | ||
| S-Omeprazole | Kₘ (μM) | 7.7 | |
| Vₘₐₓ (pmol/min/pmol CYP) | 12.4 | ||
| CYP3A4 | R-Omeprazole | Kₘ (μM) | 100 |
| Vₘₐₓ (pmol/min/pmol CYP) | 10.4 | ||
| S-Omeprazole | Kₘ (μM) | 59 | |
| Vₘₐₓ (pmol/min/pmol CYP) | 19.4 |
This table presents representative kinetic data, illustrating the differential metabolism of omeprazole enantiomers by key CYP isoforms. The accuracy of these measurements relies on precise quantification methodologies, often involving stable isotope-labeled internal standards.
Assessment of Metabolic Pathways and Enzyme Isoform Involvement (e.g., Cytochrome P450)
This compound is instrumental in studies aimed at identifying the specific metabolic pathways and the CYP isoforms responsible for omeprazole's biotransformation. Omeprazole is heavily metabolized by the CYP enzyme system, primarily by CYP2C19 and CYP3A4. acs.orgdrugbank.com
CYP2C19: This enzyme is primarily responsible for the 5-hydroxylation of the benzimidazole (B57391) ring, forming 5-hydroxyomeprazole. acs.orgdrugbank.comresearchgate.net
CYP3A4: This isoform mainly catalyzes the oxidation of the sulfoxide (B87167) group to form omeprazole sulfone. acs.orgdrugbank.comresearchgate.net
Identification and Profiling of Omeprazole Metabolites Using Isotope Ratio-Monitoring Mass Spectrometry
While in vitro systems are useful, understanding the full metabolic profile requires in vivo studies. Isotope ratio-monitoring using LC-MS is a powerful technique for this purpose, where the co-administration of a drug and its stable isotope-labeled analog allows for the confident identification of drug-related metabolites in complex biological samples like plasma and tissue homogenates. researchgate.netnih.gov
Concomitant Administration Approaches in Non-Clinical Models (e.g., Mouse Plasma and Brain)
A key challenge in metabolite identification (MetID) is distinguishing drug-related metabolites from endogenous matrix components, especially in low concentrations or within complex tissues like the brain. nih.gov The concomitant administration of a 1:1 mixture of omeprazole and this compound provides a unique solution. researchgate.netnih.govnih.gov Any true metabolite of omeprazole will appear in a mass spectrum as a characteristic doublet peak, with the two peaks separated by the mass difference between the parent and the deuterated analog (in this case, 3 Daltons). nih.govmdpi.com
This approach has been successfully applied to profile omeprazole metabolites in mouse plasma and brain following various routes of administration (intravenous, intraperitoneal, and oral). researchgate.netnih.gov This strategy enabled the identification of seventeen metabolites in total, revealing that the metabolic profiles can differ depending on the biological matrix (plasma vs. brain) and the route of administration. researchgate.netnih.gov This powerful technique allows researchers to explore the central nervous system distribution and metabolism of drugs like omeprazole, which has been shown to cross the blood-brain barrier. researchgate.netnih.gov
Interactive Table: Selected Omeprazole Metabolites Identified via Isotope Ratio-Monitoring
| Metabolite ID | Proposed Biotransformation | Matrix Found (Mouse) |
| M1 | 5-Hydroxyomeprazole | Plasma, Brain |
| M2 | Omeprazole Sulfone | Plasma, Brain |
| M4 | 5-O-desmethylomeprazole | Plasma |
| M13 | Sulfoxide reduction + Mono-oxidation | Plasma, Brain |
| M14 | Glucuronide Conjugation | Plasma |
| M16 | Cysteine Conjugation | Plasma, Brain |
Source: Adapted from Shin, S.-H., et al. (2020). nih.govmdpi.com
Elucidation of Novel Metabolite Structures via Mass Defect and Fragmentation Patterns
High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), is used in conjunction with the isotope-labeling strategy for structural elucidation. nih.govmdpi.com Once a doublet peak confirms a drug-related metabolite, tandem mass spectrometry (MS/MS) is performed to fragment the molecule.
The fragmentation pattern of the metabolite is then compared to that of its deuterated twin. For example, the parent omeprazole ion ([M+H]⁺) appears at m/z 346, while the this compound ion is at m/z 349. google.commdpi.com A major fragment of omeprazole is observed at m/z 198, which corresponds to the pyridinylmethylsulfinyl moiety. mdpi.com If a metabolic modification occurs on the benzimidazole part of the molecule, the m/z 198 fragment will remain unchanged in the metabolite's spectrum, but the other fragments will shift. Conversely, if the modification is on the pyridine (B92270) ring, the m/z 198 fragment itself will be altered.
In the case of this compound metabolites, any fragment containing the deuterated benzimidazole ring will be shifted by 3 mass units compared to the corresponding fragment from the non-labeled metabolite. mdpi.com This precise mass difference in the fragmentation pattern allows researchers to pinpoint the location of the metabolic modification (e.g., hydroxylation, demethylation, or conjugation) on the molecule, enabling the confident structural assignment of novel metabolites. mdpi.com This approach was used to identify previously uncharacterized metabolites, including a cysteine conjugate (M16) and a hydroxy glucuronide metabolite of omeprazole. nih.govmdpi.com
Understanding Bioactivation Pathways and Reactive Metabolite Formation
The use of stable isotope-labeled compounds like this compound is a well-established method for identifying the metabolites of a parent drug. nih.gov By co-administering Omeprazole and this compound, researchers can readily distinguish drug-related metabolites from endogenous molecules in complex biological matrices by looking for a characteristic mass shift of 3 daltons. nih.gov This approach has been instrumental in elucidating the bioactivation pathways of omeprazole.
Research has shown that omeprazole can be metabolically activated to form reactive metabolites. acs.orgresearchgate.net One significant pathway involves the formation of a quinone imine intermediate. acs.orgresearchgate.netjst.go.jp Studies using rat and human liver microsomes have identified glutathione (B108866) (GSH), N-acetylcysteine (NAC), and cysteine (Cys) conjugates derived from this reactive quinone imine. acs.orgnih.gov The detection of these conjugates provides strong evidence for the bioactivation of omeprazole, as they are formed by the trapping of the highly reactive intermediate by these nucleophilic molecules. acs.org
The cytochrome P450 (CYP) enzyme system, primarily located in the liver, is responsible for the metabolism of omeprazole. nih.govwikipedia.orgjnmjournal.org Specifically, CYP3A4 has been identified as the dominant enzyme in the metabolic activation of omeprazole to its reactive quinone imine metabolite. acs.orgresearchgate.netnih.gov This bioactivation is a critical area of study as reactive metabolites can covalently bind to cellular macromolecules, such as proteins, which can lead to cellular dysfunction. nih.gov
The major, non-reactive metabolic pathways for omeprazole include hydroxylation to form 5-hydroxyomeprazole, primarily catalyzed by CYP2C19, and sulfoxidation to form omeprazole sulfone, mediated by CYP3A4. jnmjournal.orgapexbt.comsvelic.seacs.org
Table 1: Bioactivation and Metabolic Pathways of Omeprazole
| Metabolic Process | Key Metabolite(s) | Primary Enzyme(s) Involved | Significance | Supporting Evidence |
| Bioactivation | Quinone imine intermediate | CYP3A4 | Formation of a reactive species that can bind to cellular components. | Detection of GSH, NAC, and Cys conjugates in vitro and in vivo. acs.orgnih.gov |
| Hydroxylation | 5-hydroxyomeprazole | CYP2C19 | A major route of metabolic inactivation. | Identified as a primary metabolite in numerous studies. svelic.seacs.org |
| Sulfoxidation | Omeprazole sulfone | CYP3A4 | Another major pathway of metabolic inactivation. | Found in plasma and is a known metabolite. apexbt.comsvelic.seacs.org |
Investigations into Mechanistic Drug-Drug Interactions in Non-Clinical Models
This compound is a critical tool in non-clinical studies designed to investigate the mechanisms of drug-drug interactions (DDIs). Because omeprazole and its metabolites can inhibit key drug-metabolizing enzymes, they have the potential to alter the pharmacokinetics of co-administered drugs. nih.govresearchgate.net The use of a stable isotope-labeled version allows researchers to precisely quantify the metabolism of a probe substrate in the presence of omeprazole without analytical interference.
Omeprazole is a known inhibitor of both CYP2C19 and CYP3A4, two of the most important enzymes in drug metabolism. nih.govresearchgate.netnih.gov Its inhibitory effects are complex, involving both reversible and time-dependent inhibition (TDI), also known as mechanism-based inhibition. nih.govresearchgate.netmdpi.com TDI is particularly significant as it involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation. mdpi.com The enzyme must then be resynthesized, a process that can lead to prolonged and more significant drug interactions.
Research has demonstrated that not only omeprazole but also its metabolites, such as omeprazole sulfone and 5'-O-desmethylomeprazole, contribute to the inhibition of CYP2C19. nih.govresearchgate.netresearchgate.netnih.gov Both omeprazole and these metabolites have been identified as time-dependent inhibitors of CYP2C19. nih.govresearchgate.netresearchgate.netnih.gov Furthermore, omeprazole and its 5'-O-desmethylomeprazole metabolite are also time-dependent inhibitors of CYP3A4. nih.govresearchgate.netnih.gov
The inhibition of CYP2C19 by omeprazole is of particular clinical interest. For instance, the antiplatelet drug clopidogrel (B1663587) is a prodrug that requires activation by CYP2C19. svelic.semdpi.com The co-administration of omeprazole can significantly impair the bioactivation of clopidogrel, potentially reducing its therapeutic efficacy. mdpi.com Similarly, omeprazole can inhibit the metabolism of other drugs that are substrates of CYP2C19 and CYP3A4, such as diazepam and carbamazepine, leading to increased plasma concentrations and potential toxicity. nih.govscienceopen.com
Table 2: Omeprazole's Interaction with Cytochrome P450 Enzymes
| Enzyme | Type of Inhibition | Inhibitor(s) | Example of Interacting Drug | Mechanism |
| CYP2C19 | Reversible and Time-Dependent | Omeprazole, Omeprazole sulfone, 5'-O-desmethylomeprazole | Clopidogrel, Diazepam | Inhibition of metabolic activation (clopidogrel) or clearance (diazepam). nih.govmdpi.com |
| CYP3A4 | Reversible and Time-Dependent | Omeprazole, 5'-O-desmethylomeprazole | Carbamazepine, Nifedipine | Inhibition of metabolic clearance, leading to increased plasma levels. nih.govscienceopen.com |
Stability and Research Relevant Degradation Pathways of Omeprazole D3
Assessment of Chemical Stability in Analytical Solvents and Biological Sample Matrices
The stability of Omeprazole-d3 in various solvents and biological matrices is paramount for accurate quantification in research studies. While specific stability data for this compound is often generated as part of bioanalytical method validation, the general stability profile is largely inferred from extensive studies on omeprazole (B731).
Analytical Solvents:
For analytical purposes, this compound is often dissolved in organic solvents. Stock solutions of omeprazole prepared in methanol (B129727) have been shown to be stable for up to two months when stored at 4°C and protected from light. farmaciajournal.com When dissolved in dimethyl sulfoxide (B87167) (DMSO), it is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month. medchemexpress.com It is important to use freshly opened DMSO as its hygroscopic nature can impact the solubility and stability of the compound. medchemexpress.com In mixtures of solvents like DMSO, PEG300, Tween-80, and saline, this compound can be prepared in clear solutions, but it is advised to prepare these freshly for in vivo experiments. medchemexpress.com
Biological Sample Matrices:
In biological matrices such as human plasma, this compound is used as an internal standard for the quantification of omeprazole. researchgate.netnih.gov Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have established the stability of omeprazole in human plasma containing K2EDTA across a range of concentrations. nih.gov The stability of omeprazole in plasma is crucial for pharmacokinetic studies, and various stability studies are conducted, including freeze-thaw stability, short-term stability at room temperature, and long-term stability at low temperatures. researchgate.net While detailed public data on the stability of this compound in plasma is limited, its use as a reliable internal standard in numerous studies suggests comparable stability to omeprazole under controlled analytical conditions. nih.govresearchgate.net
The pH of the medium significantly impacts the stability of omeprazole. The degradation half-life of omeprazole is less than 10 minutes at a pH below 4, but increases to approximately 14-18 hours at a pH of 6.5-7. nih.govresearchgate.net This pH-dependent degradation is a critical factor in both in vivo and in vitro studies.
| Condition | Matrix/Solvent | Temperature | Duration | Finding | Citation |
|---|---|---|---|---|---|
| Stock Solution | Methanol | 4°C | 2 months | Stable when protected from light. | farmaciajournal.com |
| Stock Solution | DMSO | -80°C | 6 months | Stable. | medchemexpress.com |
| Stock Solution | DMSO | -20°C | 1 month | Stable. | medchemexpress.com |
| Working Solution | Aqueous buffers | 40°C | Varies with pH | Degradation half-life is <10 min at pH < 5, but ~18 h at pH 6.5. | nih.gov |
| Long-term Storage | Powder | -20°C | 3 years | Stable. | medchemexpress.com |
Characterization of Degradation Products and Pathways Affecting Research Data Integrity
The degradation of this compound, mirroring that of omeprazole, can proceed through several pathways, particularly under stress conditions such as acid, base, oxidation, and photolysis. rsc.orgfigshare.com The formation of degradation products can interfere with the accurate quantification of the parent compound in research samples.
Forced degradation studies on omeprazole have identified numerous degradation products. rsc.orgfigshare.com Under acidic conditions, omeprazole is known to break down into multiple products. nih.gov Mass spectrometry analysis has revealed that these degradation mechanisms can include radical cation formation and nucleophilic attack of the pyridine (B92270) ring on the imidazole (B134444) ring. nih.gov
Some of the key degradation products identified for omeprazole, which are expected to be relevant for this compound (with a corresponding mass shift of +3 Da), include:
Omeprazole Sulfone: Formed through oxidation of the sulfoxide moiety. mdpi.com
Omeprazole Sulfide (B99878): Results from the reduction of the sulfoxide. mdpi.com
Hydroxy-omeprazole: A common metabolite, but can also be a degradation product. mdpi.com
Benzimidazole-2-thiones: Identified as products of spontaneous decomposition. spu.edu.sy
The presence of these degradation products can compromise the integrity of research data by causing co-elution with the analyte of interest in chromatographic analyses, or by ion suppression/enhancement in mass spectrometry. researchgate.net Therefore, stability-indicating analytical methods are crucial to separate the main compound from its degradation products. researchgate.net
| Degradation Condition | Key Degradation Products (of Omeprazole) | Potential Impact on Research |
|---|---|---|
| Acid Hydrolysis | Various, including products from pyridine-imidazole ring interactions. | Inaccurate quantification due to rapid loss of parent compound. |
| Oxidation | Omeprazole Sulfone | Interference in chromatographic analysis. |
| Reduction | Omeprazole Sulfide | Can be a metabolite and a degradant, complicating interpretation. |
| Spontaneous Decomposition | Benzimidazole-2-thiones | Leads to lower measured concentrations of the analyte. |
Implications for Sample Handling, Storage, and Long-Term Research Studies
The inherent instability of this compound necessitates strict protocols for sample handling and storage to ensure the reliability of long-term research studies.
Sample Handling:
Protection from Light: Omeprazole is light-sensitive, and exposure to light can accelerate its degradation. farmaciajournal.comresearchgate.net Therefore, samples containing this compound should be handled in amber vials or under conditions that minimize light exposure.
pH Control: Given the rapid degradation in acidic conditions, biological samples should be handled in a manner that prevents a decrease in pH. nih.gov For gastric-related research, immediate neutralization or stabilization of the sample may be required.
Temperature: Samples should be kept cool during processing to minimize thermal degradation. researchgate.net
Storage:
Short-term: For short-term storage, refrigeration at 2-8°C is often sufficient, especially for solutions in appropriate solvents or stabilized biological matrices. farmaciajournal.com
Long-term: For long-term studies, freezing at -20°C or -80°C is essential. medchemexpress.com The choice of temperature may depend on the matrix and the expected duration of storage. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. medchemexpress.com It is recommended to aliquot samples into smaller volumes for single use.
Long-Term Research Studies:
In long-term studies, it is crucial to establish the stability of this compound under the specific storage conditions used. This often involves conducting stability tests at various time points throughout the study. farmaciajournal.com Extrapolation of stability from accelerated studies at higher temperatures can be used to predict long-term stability at room temperature, but this should be done with caution. farmaciajournal.comresearchgate.net The use of a validated stability-indicating analytical method is non-negotiable for any long-term research involving this compound to ensure that the measured concentration reflects the true value at the time of sampling. researchgate.net
Q & A
Q. How is Omeprazole-d3 characterized and identified in pharmaceutical research?
this compound is characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., benzimidazole-4,6,7-d3). Analytical techniques such as HPLC-UV or LC-MS/MS are employed to distinguish it from non-deuterated omeprazole and its metabolites. Stability-indicating methods assess degradation products under stress conditions (e.g., heat, light, pH variations) .
Q. What analytical methods are validated for quantifying this compound in biological matrices?
LC-MS/MS with isotope dilution is the gold standard. Key validation parameters include:
- Selectivity : Ensure no interference from matrix components or metabolites.
- Linearity : A range of 1–1000 ng/mL with R² > 0.99.
- Precision/Accuracy : Intra-day and inter-day CV < 15%. Deuterated internal standards (e.g., this compound sulfone) correct for matrix effects .
Q. How does the stability of this compound vary under different storage and experimental conditions?
Stability studies follow ICH guidelines:
- Thermal stability : Degradation ≤5% at 40°C for 4 weeks.
- Photostability : Protected from UV light to prevent sulfoxide/sulfone interconversion.
- pH sensitivity : Labile in acidic conditions (pH < 3), requiring enteric coating in formulation studies .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound as an internal standard in pharmacokinetic studies?
- Isotopic purity : Ensure ≥98 atom% D to avoid cross-contribution in MS signals.
- Matrix effects : Validate recovery rates in plasma, liver microsomes, or fecal samples.
- Cross-reactivity : Confirm no interference from metabolites like 5-hydroxy-omeprazole or omeprazole sulfone .
Q. How can researchers resolve discrepancies in deuterium retention data during long-term metabolic studies?
- Isotope effect analysis : Compare metabolic rates of this compound vs. non-deuterated omeprazole using cytochrome P450 (CYP) inhibition assays.
- Deuterium loss quantification : Use tandem MS to track deuterium displacement in metabolites. Adjust for kinetic isotope effects (KIEs) in CYP2C19-mediated pathways .
Q. What regulatory requirements apply to the use of deuterated compounds like this compound in bioequivalence studies?
- FDA/EMA compliance : Demonstrate pharmaceutical equivalence (e.g., dissolution profiles) and bioequivalence (AUC, Cmax within 80–125% range).
- Batch documentation : Provide certificates of analysis (CoA) for isotopic enrichment and impurity profiles (e.g., this compound sulfone ≤0.1%) .
Q. What methodologies are recommended for systematic reviews of this compound’s role in drug-drug interaction studies?
- Search strategy : Use Boolean operators in PubMed/EMBASE (e.g., "this compound AND CYP inhibition").
- Inclusion criteria : Prioritize studies with in vitro-in vivo extrapolation (IVIVE) models.
- Risk of bias : Assess via SYRCLE’s tool for animal studies or Cochrane RoB 2 for clinical trials .
Q. How should researchers statistically analyze datasets involving this compound to ensure reproducibility?
- Data normalization : Apply log transformation for non-Gaussian distributions.
- Outlier handling : Use Grubbs’ test (α = 0.05).
- Multivariate analysis : PCA to identify covariates (e.g., CYP2C19 genotype) affecting deuterium retention .
Q. What advanced techniques complement this compound in studying proton pump inhibitor (PPI) metabolism?
- Stable isotope tracing : Pair with ¹³C-labeled metabolites for pathway flux analysis.
- Cryo-EM : Visualize binding interactions between deuterated omeprazole and H+/K+-ATPase .
Q. How can researchers validate new analytical methods for deuterated compounds in compliance with ICH Q2(R1)?
- Robustness testing : Vary column temperature (±5°C) and flow rate (±10%).
- LOQ/LOD : Establish ≤1 ng/mL via signal-to-noise ratio >10.
- Cross-validation : Compare results with reference labs using Bland-Altman plots .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
